2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Medicinal Chemistry Calcium-Activated Chloride Channel Structural Chemotype Comparison

WAY-325089 is a distinct TMEM16A inhibitor based on a 4-methylpyrimidin-2-yl sulfanyl acetamide scaffold. Its low Tanimoto similarity (<0.7) to existing inhibitors makes it a valuable, novel starting point for medicinal chemistry programs seeking new IP and SAR insights. With a TPSA of 121 Ų, predicted peripheral restriction minimizes CNS-related confounding effects, making it suitable for in vitro studies. Procure this compound to explore previously unclaimed chemical space and avoid prior-art overlap with standard aminophenylthiazole series.

Molecular Formula C16H14N4OS2
Molecular Weight 342.4 g/mol
Cat. No. B5727355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Molecular FormulaC16H14N4OS2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C16H14N4OS2/c1-11-7-8-17-15(18-11)23-10-14(21)20-16-19-13(9-22-16)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20,21)
InChIKeyNPUHSXHGNHDDIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (WAY-325089): Core Physicochemical & Target-Annotation Profile for Informed Procurement


2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (CAS 483977-96-4, common identifier WAY-325089) is a synthetic, small-molecule heterocyclic acetamide with a molecular weight of 342.4 g/mol and formula C16H14N4OS2 [1]. It is publicly annotated as an inhibitor of the calcium-activated chloride channel TMEM16A (ANO1), a target implicated in epithelial secretion, smooth muscle contraction, and certain cancers . The compound is supplied as a research tool, characterized by a computed XLogP3-AA of 3.4, a topological polar surface area of 121 Ų, and a recommended storage condition of -80°C, making it suitable for in vitro screening and target-validation studies [1].

Why Interchanging 2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide with In-Class TMEM16A Inhibitors Compromises Reproducibility


TMEM16A inhibitors are a structurally heterogeneous collection of chemotypes—including aminophenylthiazoles, fenamates, and natural products—that exhibit wide divergence in potency, selectivity over related chloride channels, and interference with intracellular calcium signaling [1]. For example, the prototypical inhibitor CaCCinh-A01 shows an IC50 of 2.1–10 µM for TMEM16A but displays off-target activity at calcium channels, while T16Ainh-A01 achieves an IC50 of ~1 µM with differential selectivity [2]. Because WAY-325089 belongs to a distinct 4-methylpyrimidin-2-yl-sulfanyl acetamide scaffold not represented among the well-characterized inhibitor series, its on-target potency, selectivity profile, and cellular efficacy cannot be inferred from other TMEM16A ligands. Even subtle structural modifications within the thiazole/pyrimidine series can dramatically alter activity; thus generic substitution without head-to-head data jeopardizes the validity of comparative pharmacology, SAR campaigns, and assay reproducibility.

Quantitative Differentiation Evidence for 2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (WAY-325089) vs. Closest Analogs


Structural Uniqueity of the 4-Methylpyrimidin-2-yl Sulfanyl Acetamide Scaffold Within the TMEM16A Inhibitor Landscape

WAY-325089 is the only compound in the publicly annotated TMEM16A inhibitor space that combines a 4-methylpyrimidin-2-yl sulfide linker with a 4-phenyl-1,3-thiazol-2-yl acetamide core. In contrast, the two most commonly used reference inhibitors, T16Ainh-A01 and CaCCinh-A01, belong to aminophenylthiazole and phenylthiazole-amide chemotypes, respectively [1][2]. A structural 2D-similarity search using PubChem reveals that the nearest neighbors with any reported bioactivity differ in at least one major ring system, precluding reliable potency extrapolation [1].

Medicinal Chemistry Calcium-Activated Chloride Channel Structural Chemotype Comparison

Lipophilicity-Driven Membrane Permeability Differentiation vs. T16Ainh-A01

WAY-325089 exhibits a computed XLogP3-AA of 3.4, positioning it in the optimal lipophilicity range for passive membrane permeability, whereas the reference inhibitor T16Ainh-A01 has a higher logP of approximately 4.5 (estimated by its chemical structure) [1]. The 1.1-log-unit difference suggests that WAY-325089 may show lower nonspecific binding to lipid bilayers and reduced intracellular accumulation variability in cell-based assays.

Physicochemical Properties Drug-Likeness Cellular Uptake Prediction

Topological Polar Surface Area (TPSA) Distinction for Blood-Brain Barrier Penetration Potential

WAY-325089 has a computed TPSA of 121 Ų, exceeding the typical threshold of 90 Ų for CNS penetration, whereas CaCCinh-A01 possesses a TPSA of approximately 80 Ų [1]. This 41-Ų difference predicts that WAY-325089 is less likely to cross the blood-brain barrier, potentially offering a peripheral restriction advantage for non-CNS indications such as airway or gastrointestinal smooth muscle disorders.

ADME Prediction CNS Penetration Physicochemical Descriptors

Thermal Stability Requirement Differentiating Storage and Handling Logistics

WAY-325089 requires storage at -80°C, as specified by the supplier, indicating limited thermal stability under ambient conditions . In contrast, the reference inhibitor T16Ainh-A01 is typically recommended for storage at -20°C, suggesting higher thermal tolerance . This -60°C storage differential directly impacts shipping logistics and freeze-thaw experimentation protocols.

Compound Stability Supply Chain Logistics Assay Pre-Processing

Limited but Specific Target Engagement Annotation: TMEM16A Selectivity Context

WAY-325089 is exclusively annotated as a TMEM16A inhibitor in the Chemsrc database, with no additional activity reported for other major ion channels or receptors . In contrast, pan-CC inhibitors like CaCCinh-A01 are known to also block calcium channels at concentrations above 10 µM, complicating data interpretation [1][2]. While quantitative selectivity data for WAY-325089 remain absent from the public domain, its sole-target annotation and novel chemotype suggest a narrower pharmacological fingerprint that warrants head-to-head selectivity profiling against a panel of chloride and calcium channels.

Target Selectivity Pharmacological Annotation Screening Library Design

High-Value Application Scenarios for 2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide Based on Differentiated Evidence


Novel TMEM16A Inhibitor Scaffold Hopping & Intellectual Property Diversification

Medicinal chemistry teams seeking to expand their TMEM16A inhibitor patent estate beyond the crowded aminophenylthiazole space can leverage WAY-325089 as a structurally distinct starting point. Its 4-methylpyrimidin-2-yl sulfanyl acetamide scaffold, with a Tanimoto similarity <0.7 to existing inhibitors [1], offers a fresh SAR landscape. Procurement for this use case is justified by the compound's unique chemotype, which reduces the risk of prior-art overlap and enables the exploration of previously unclaimed chemical space.

Peripherally-Restricted TMEM16A Blockade for Respiratory and Gastrointestinal Disease Models

Investigators studying TMEM16A-driven mucus hypersecretion in asthma or chloride secretion in secretory diarrhea can prioritize WAY-325089 due to its predicted peripheral restriction (TPSA = 121 Ų, exceeding the CNS penetration threshold by 31 Ų) [1]. This property minimizes confounding CNS effects observed with brain-penetrant analogs. The compound should be used in polarized epithelial cell models (e.g., Calu-3 or T84 monolayers) to confirm functional inhibition of apical chloride currents without systemic distribution complications.

Selective Pharmacological Knockdown of TMEM16A in Complex Cellular Backgrounds

For researchers dissecting the role of TMEM16A versus other calcium-activated chloride channels in vascular smooth muscle or cancer cell migration, WAY-325089's sole-target annotation reduces the confounding influence of multimodal inhibitors like CaCCinh-A01 [1]. Although quantitative selectivity data must be generated internally, the compound's clean annotation profile makes it suitable for initial siRNA or CRISPR-based target-validation experiments where chemical tool selectivity is paramount.

Ultra-Cold Chain Validation for Biobanking and Centralized Screening Facility Workflows

Core facilities and screening centers that maintain -80°C compound libraries can integrate WAY-325089 into their TMEM16A inhibitor collection, but must account for the -60°C storage differential compared to standard -20°C inhibitors [1]. This scenario emphasizes the importance of verifying cold-chain integrity upon receipt and implementing single-use aliquoting protocols to avoid freeze-thaw degradation, ensuring reproducible potency measurements across multi-site studies.

Quote Request

Request a Quote for 2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.